(1-acetyl-2-oxo-3H-indol-4-yl) acetate
Description
Properties
CAS No. |
87234-75-1 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(1-acetyl-2-oxo-3H-indol-4-yl) acetate |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-5-11(17-8(2)15)9(10)6-12(13)16/h3-5H,6H2,1-2H3 |
InChI Key |
UZGAUBROKVHOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC=C2OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Initial Acetylation of 4-Hydroxyindole
A study by Sherwood et al. demonstrated that 4-hydroxyindole derivatives undergo smooth acetylation using acetic anhydride in the presence of pyridine. For example, treatment of 1H-indol-4-ol with acetic anhydride at 0°C in anhydrous ether produced 1H-indol-4-yl acetate in 85% yield after recrystallization from isopropyl alcohol. This intermediate is critical for subsequent functionalization.
N-Acetylation at the 1-Position
Electrochemical Acetoxylation of 1-Acetyl-2-oxoindole
Electrochemical methods offer a direct route to introduce acetate groups under mild conditions. A notable example involves the anodic oxidation of 1-acetyl-2-oxoindole in the presence of tetrabutylammonium acetate (nBu4NOAc).
Reaction Setup and Optimization
In a procedure adapted from Thieme Connect, a solution of 1-acetyl-2-oxoindole (5.0 mmol) and nBu4NOAc (4.0 equiv) in hexafluoroisopropanol (HFIP)/dichloromethane (1:2 v/v) was electrolyzed at 2.0 V using carbon and platinum electrodes. The reaction completed within 4 hours, yielding 78% of this compound after extraction with ethyl acetate and column chromatography. HFIP was critical for stabilizing the reactive intermediate and preventing side reactions.
Mechanistic Insights
The electrochemical process likely proceeds through a radical cation intermediate, which reacts with acetate ions from the electrolyte to form the C–O bond at the 4-position. Controlled potential electrolysis minimizes over-oxidation, a common issue in traditional chemical oxidation methods.
Multi-Step Synthesis via Knoevenagel Condensation
The Knoevenagel reaction provides a versatile platform for constructing the indole backbone with pre-installed acetyl and acetate groups.
Formation of the Indole Core
Indole-3-carboxaldehyde reacts with active methylene compounds (e.g., nitromethane) in the presence of piperidine and acetic acid to yield 3-substituted indole derivatives. For instance, condensation with ethyl acetoacetate produced ethyl 3-(2-oxoacetyl)-1H-indole-4-carboxylate, a precursor to the target compound.
Sequential Acetylation Steps
The intermediate from the Knoevenagel reaction undergoes two acetylation steps:
-
O-Acetylation : Treatment with acetyl chloride in dichloromethane converts the 4-hydroxy group to an acetate ester.
-
N-Acetylation : The indole nitrogen is acetylated using acetic anhydride in pyridine, achieving an overall yield of 68%.
Comparative Analysis of Synthetic Methods
The electrochemical method offers the highest yield and operational simplicity, while the Knoevenagel route provides modularity for structural variations.
Challenges in Purification and Stability
Chemical Reactions Analysis
Types of Reactions
Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of (1-acetyl-2-oxo-3H-indol-4-yl) acetate is its antitumor activity . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines, including colon, lung, and gastric carcinomas.
Case Studies
- Study on Cytotoxicity : In a study published in a patent document, the compound was tested against four human tumor cell lines: HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), and MKN-45 (gastric carcinoma). The results demonstrated that these compounds showed marked antitumor activity, particularly against solid tumors .
- Dosage and Administration : The compounds can be administered in doses ranging from 0.01 mg to 1 g/kg body weight daily. A preferred regimen is about 1 mg to 500 mg/kg body weight daily . This flexibility in dosage allows for tailored therapeutic strategies depending on patient needs.
Pharmacological Potential Beyond Oncology
In addition to its antitumor properties, this compound is being explored for other pharmacological applications:
Lipid Lowering Agents
Recent research has indicated that indole derivatives can serve as promising leads for developing lipid-lowering agents. The structural characteristics of these compounds allow them to interact with biological pathways involved in lipid metabolism .
Data Table: Summary of Research Findings
| Study Reference | Compound Tested | Cancer Type | Key Findings | Administration |
|---|---|---|---|---|
| Patent US20030158153A1 | This compound | Colon, Lung | Significant cytotoxicity against solid tumors | 0.01 mg - 1 g/kg daily |
| ResearchGate Publication | Indole derivatives | Various Tumors | Potential as lipid-lowering agents | Varies based on study |
Mechanism of Action
The mechanism of action of (1-acetyl-2-oxo-3H-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and biological activities:
Key Observations:
Substituent Position and Bioactivity :
- The position of substituents significantly impacts biological activity. For example, 2-oxo groups at position 2 (as in the target compound) are associated with neuroprotective properties in analogs like Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate .
- Acetyl groups at position 1 (as in the target compound) may enhance metabolic stability compared to ethyl/methyl esters at position 3 .
Chemical Shifts: Substituents like 2-oxo and acetyl groups may induce characteristic NMR shifts, as seen in sulfated hexasaccharides where electron-withdrawing groups alter proton resonances .
Q & A
Q. What are the recommended synthetic protocols for preparing (1-acetyl-2-oxo-3H-indol-4-yl) acetate in laboratory settings?
A common approach involves acetylation reactions under reflux conditions. For analogous indole derivatives, synthesis often utilizes acetic acid as a solvent and sodium acetate as a catalyst. For example, in the synthesis of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, refluxing with acetic acid and sodium acetate facilitated the formation of the acetylated product . Similar conditions (e.g., 2.5–3 hours of reflux at 100–110°C) could be adapted for the target compound. Post-reaction purification typically involves recrystallization from acetic acid or ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., acetyl C=O stretching at ~1700–1750 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions. For example, indole C-3 protons in similar compounds resonate at δ 7.1–7.5 ppm, while acetyl groups appear at δ 2.1–2.5 ppm .
- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate studies .
Q. What safety protocols are essential when handling this compound?
Based on SDS data for structurally related indole derivatives:
- Personal protective equipment (PPE): Gloves, lab coat, and eye protection.
- First aid: For skin contact, wash with copious water; for inhalation, move to fresh air. Consult a physician if symptoms persist .
- Storage: Keep in a dry, cool environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Contradictions (e.g., unexpected shifts in NMR or IR peaks) may arise from tautomerism or solvent effects. To address this:
- Computational modeling: Use density functional theory (DFT) to simulate vibrational spectra (e.g., B3LYP/6-311++G(d,p) basis sets) and compare with experimental FT-IR/Raman data .
- Variable-temperature NMR: Probe dynamic processes like keto-enol tautomerism by analyzing spectral changes at different temperatures .
- Crystallographic validation: Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .
Q. What strategies are effective for evaluating the biological activity of this compound?
While direct data on the target compound is limited, analogous indole derivatives (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide) are studied for antimicrobial and anticancer properties. Methodologies include:
- In vitro assays: Use MIC (minimum inhibitory concentration) tests against bacterial/fungal strains or MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-activity relationship (SAR): Modify the acetyl or indole moieties and compare activity trends .
- Molecular docking: Screen against targets like topoisomerase II or tubulin to hypothesize mechanisms .
Q. How can computational methods predict the electronic properties of this compound?
DFT calculations (e.g., Gaussian 09 software) can determine:
- Frontier molecular orbitals (HOMO/LUMO): Predict reactivity and charge transfer behavior. For example, indole derivatives often exhibit HOMO localization on the indole ring and LUMO on acetyl groups .
- Electrostatic potential (ESP) maps: Identify nucleophilic/electrophilic sites for reaction design .
- Nonlinear optical (NLO) properties: Calculate hyperpolarizability (β) to assess potential in materials science .
Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for indole-acetate derivatives?
Yield variations may stem from:
- Reaction time/temperature: Optimize via kinetic studies (e.g., TLC monitoring at 30-minute intervals) .
- Purification methods: Compare recrystallization (acetic acid) vs. column chromatography (silica gel, ethyl acetate/hexane) .
- Catalyst loading: Test sodium acetate concentrations (0.5–2.0 equiv) to identify ideal stoichiometry .
Methodological Recommendations
Q. What are best practices for optimizing reaction conditions for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
